(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride
Description
Properties
IUPAC Name |
(1-amino-3,3-dimethylcyclohexyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)4-3-5-9(10,6-8)7-11;/h11H,3-7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFPXICPYDHSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CO)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The starting material, 3,3-dimethylcyclohexanone, undergoes a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Introduction of the hydroxyl group: The resulting intermediate is then subjected to a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group at the desired position.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amino alcohol to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkylated product.
Substitution: Formation of the corresponding substituted amine or amide.
Scientific Research Applications
(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The amino and hydroxyl groups play a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between (1-amino-3,3-dimethylcyclohexyl)methanol hydrochloride and related compounds:
Key Comparisons
Structural Complexity and Rigidity Memantine hydrochloride features a rigid adamantane tricyclic structure, enhancing its binding affinity to NMDA receptors . The cyclobutane-based analogs (e.g., 1-amino-3,3-difluorocyclobutylmethanol hydrochloride) exhibit smaller ring systems, which may reduce steric hindrance but increase ring strain, affecting stability .
Functional Group Variations The hydroxymethyl group in this compound contrasts with the carboxylic acid in 1-amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride, altering solubility and reactivity. The former is more polar but less acidic . Fluorine substitution in (1-amino-3,3-difluorocyclobutyl)methanol hydrochloride enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Methoxamine hydrochloride acts as a vasoconstrictor via α-adrenergic receptor agonism, illustrating how structural differences (e.g., aromatic vs. aliphatic cores) dictate divergent biological targets .
Synthetic Accessibility The synthesis of this compound likely involves cyclohexane ring functionalization, while Memantine’s adamantane core requires specialized adamantane derivatization techniques . Fluorinated analogs (e.g., cyclobutane derivatives) often require hazardous fluorinating agents, complicating large-scale production .
Research Findings and Data
Physicochemical Properties
- Predicted Collision Cross Section (CCS) for this compound: [M+H]⁺: 135.5 Ų [M+Na]⁺: 144.8 Ų .
- Memantine hydrochloride exhibits higher molecular weight (215.76 vs. 193.72) and logP (~3.1), suggesting greater lipophilicity .
Biological Activity
(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound is synthesized through a series of reactions starting with 3,3-dimethylcyclohexanone. The process includes reductive amination followed by hydroxylation and the formation of the hydrochloride salt. The structural formula can be represented as follows:
This compound features an amino group and a hydroxyl group which are pivotal in its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The amino and hydroxyl groups enhance its binding affinity to these targets, which include:
- Neurotransmitter receptors : Potential modulation of neurotransmitter activity.
- Enzyme interactions : Involvement in enzyme-substrate interactions crucial for metabolic processes.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit cell proliferation in various cancer cell lines:
- IC50 values : The compound demonstrated IC50 values ranging from 6 μM to 18 μM against different cancer cell lines, indicating its potency in inhibiting cell growth and inducing apoptosis .
Neuroprotective Effects
In neurological studies, the compound has been investigated for its potential neuroprotective effects. It is hypothesized to influence pathways related to neurodegenerative diseases:
- Mechanisms : By modulating neurotransmitter receptor activity, it may help in protecting neuronal cells from apoptosis induced by neurotoxic agents.
Research Findings Summary
Applications in Medicine
The compound is being explored for various therapeutic applications:
- Neurological Disorders : Investigated as a potential treatment for conditions such as Alzheimer's disease due to its neuroprotective properties.
- Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development in cancer treatment protocols.
- Drug Development : Its unique structure allows it to serve as a lead compound for synthesizing new drugs targeting specific biological pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride, and how do reaction conditions impact yield and purity?
- Methodology : Synthesis typically involves three stages:
Amination : Introducing the amino group at the cyclohexyl structure using reagents like ammonia or alkylamines under controlled pH and temperature.
Hydroxylation : Adding a hydroxyl group via oxidation-reduction sequences (e.g., catalytic hydrogenation or borane-mediated reactions).
Hydrochloride Formation : Reacting the free base with HCl gas or concentrated hydrochloric acid to enhance stability and solubility .
- Critical Factors : Temperature, solvent polarity (e.g., ethanol vs. THF), and stoichiometric ratios of reagents significantly influence yield (typically 60–85%) and purity (>95%). Impurities often arise from incomplete amination or side reactions during hydroxylation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) to confirm the cyclohexyl backbone and substituent positions. IR spectroscopy identifies functional groups (e.g., -NH₂, -OH) .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (typically 200–250°C) and phase transitions .
- Solubility : Tested in polar solvents (water, methanol) and non-polar solvents (DCM, hexane). Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
Advanced Research Questions
Q. What pharmacological targets are hypothesized for this compound, and how can its bioactivity be validated?
- Target Hypotheses : Structural analogs (e.g., memantine hydrochloride) suggest potential NMDA receptor antagonism or 5-HT₃ receptor modulation .
- Validation Methods :
- In Vitro Binding Assays : Radioligand displacement assays using neuronal membrane preparations.
- Functional Studies : Electrophysiology (patch-clamp) to assess ion channel blockade .
- Computational Modeling : Docking studies to predict binding affinities to NMDA receptor pockets .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods differentiate stereoisomers?
- Stereochemical Control : Use chiral catalysts (e.g., BINAP-metal complexes) or enantioselective enzymatic reactions .
- Analysis :
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) with UV detection.
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
Q. What stability challenges arise under varying pH and temperature conditions, and how can degradation products be identified?
- Stability Profile : Hydrochloride salts are hygroscopic; degradation occurs under alkaline conditions (pH > 8) or prolonged heat (>40°C).
- Degradation Pathways : Hydrolysis of the amino group or cyclohexyl ring oxidation.
- Identification : LC-MS/MS to detect degradants (e.g., demethylated or hydroxylated byproducts) .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, receptor subtypes) or impurities in test compounds.
- Resolution Strategies :
- Standardized Protocols : Adopt uniform assay conditions (e.g., HEK293 cells for NMDA receptor studies).
- Batch Consistency : Rigorous QC (HPLC, elemental analysis) to ensure compound purity >98% .
Methodological Considerations
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Models : Rodent studies (rats/mice) for bioavailability, brain penetration (BBB permeability), and acute toxicity (LD₅₀).
- Dosing : Oral or intravenous administration; plasma half-life measured via LC-MS .
- Safety : Monitor organ-specific toxicity (liver/kidney function tests) and neurobehavioral effects .
Q. How can researchers optimize synthetic scalability without compromising enantiomeric purity?
- Process Optimization :
- Flow Chemistry : Enhances reaction control and reduces side products.
- Crystallization : Use antisolvents (e.g., ether) to isolate high-purity hydrochloride crystals .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 207.74 g/mol (C₁₀H₂₁ClNO) | |
| Aqueous Solubility | 15–20 mg/mL (25°C) | |
| Decomposition Temperature | 230°C (TGA) | |
| Chiral Purity | >99% ee (Chiral HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
